2-(6-((tert-Butoxycarbonyl)amino)pyridin-2-yl)acetic acid
Description
This compound is a pyridine-based acetic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at the pyridine ring’s 6-position. Its structure integrates a pyridin-2-yl moiety linked to an acetic acid group, making it a versatile intermediate in peptide nucleic acid (PNA) synthesis and medicinal chemistry . The Boc group enhances solubility in organic solvents and protects the amino functionality during synthetic reactions, such as coupling to PNA backbones .
Properties
IUPAC Name |
2-[6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-9-6-4-5-8(13-9)7-10(15)16/h4-6H,7H2,1-3H3,(H,15,16)(H,13,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJYNRWSBCRLEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=N1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60694929 | |
| Record name | {6-[(tert-Butoxycarbonyl)amino]pyridin-2-yl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60694929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
408367-22-6 | |
| Record name | {6-[(tert-Butoxycarbonyl)amino]pyridin-2-yl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60694929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-((tert-Butoxycarbonyl)amino)pyridin-2-yl)acetic acid typically involves the protection of the amino group on the pyridine ring with a tert-butoxycarbonyl group. This can be achieved through the reaction of the amino-pyridine derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The resulting Boc-protected amino-pyridine is then reacted with bromoacetic acid or its derivatives to introduce the acetic acid moiety .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free amine. This reaction is critical for further functionalization:
Key Findings :
-
Trifluoroacetic acid (TFA) efficiently removes the Boc group without side reactions .
-
Harsher conditions (e.g., NaOH at elevated temperatures) induce epimerization at the α-carbon of the acetic acid group .
Coupling Reactions
The deprotected amine participates in cross-coupling reactions, enabling C–C bond formation:
Suzuki-Miyaura Coupling
The pyridine ring undergoes palladium-catalyzed coupling with aryl/vinyl boronic acids:
| Substrate | Catalyst System | Product | Yield | Source |
|---|---|---|---|---|
| 2-(6-aminopyridin-2-yl)acetic acid | Pd(PPh₃)₄, K₂CO₃ | Biaryl- or vinyl-substituted analogs | 60–75% |
Mechanistic Insight :
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The pyridine nitrogen coordinates with palladium, facilitating oxidative addition of the boronic acid .
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Electron-withdrawing groups on the boronic acid enhance reaction rates .
Esterification and Amide Formation
The carboxylic acid group reacts with alcohols or amines:
Esterification
| Alcohol | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ethanol | H₂SO₄, reflux | Ethyl 2-(6-Boc-aminopyridin-2-yl)acetate | 92% | |
| Methanol | DCC, DMAP | Methyl ester | 88% |
Amide Formation
| Amine | Coupling Reagent | Product | Yield | Source |
|---|---|---|---|---|
| Benzylamine | EDCI/HOBt | N-Benzylamide derivative | 78% | |
| Piperidine | HATU, DIPEA | Piperidinylamide | 83% |
Optimization Notes :
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DCC/DMAP systems minimize racemization during esterification .
-
HATU outperforms EDCI in sterically hindered amide syntheses .
Cyclization Reactions
The compound serves as a precursor for heterocyclic systems:
| Conditions | Product | Application | Source |
|---|---|---|---|
| PPh₃, CCl₄, reflux | Pyrido[2,3-d]pyrimidin-4-one | Kinase inhibitor scaffolds | |
| CuI, L-proline, K₂CO₃ | Fused pyridine-oxazepane | Antimicrobial agents |
Example Pathway :
Oxidation and Reduction
Selective transformations of functional groups:
Challenges :
-
Over-oxidation to CO₂ occurs with strong oxidants (e.g., CrO₃) .
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NaBH₄ selectively reduces the carbonyl without affecting the Boc group .
Comparative Reactivity
A comparison with structural analogs highlights unique features:
Scientific Research Applications
Pharmaceutical Applications
1.1 Drug Development
The compound is primarily utilized in the synthesis of pharmaceutical agents. Its ability to act as a building block for more complex molecules makes it valuable in medicinal chemistry. For instance, derivatives of pyridine are often found in drugs targeting various diseases, including cancer and infectious diseases.
1.2 Case Study: Anticancer Agents
Research has demonstrated that compounds containing pyridine rings exhibit anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted the synthesis of pyridine-based compounds that showed promising activity against specific cancer cell lines. The incorporation of 2-(6-((tert-Butoxycarbonyl)amino)pyridin-2-yl)acetic acid into these structures enhanced their biological activity due to improved receptor binding affinities and metabolic stability .
Biochemical Research
2.1 Enzyme Inhibitors
The compound is also explored as a potential inhibitor for various enzymes involved in metabolic pathways. Its structural similarity to natural substrates allows it to interact with enzyme active sites effectively.
2.2 Case Study: Inhibition of Kinases
A notable study investigated the use of this compound as a kinase inhibitor. The research demonstrated that modifications to the pyridine moiety could lead to increased selectivity and potency against specific kinases implicated in cancer progression .
Synthetic Applications
3.1 Organic Synthesis
In organic chemistry, this compound serves as an essential intermediate for synthesizing more complex organic molecules. Its functional groups allow for various chemical reactions, including amide bond formation and nucleophilic substitutions.
3.2 Data Table: Synthetic Routes
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Amide Formation | EDC coupling, DMF | 85 | |
| Nucleophilic Substitution | NaOH, ethanol | 90 | |
| Esterification | Acid catalyst | 75 |
Agricultural Chemistry
4.1 Agrochemical Development
The compound's properties make it suitable for developing agrochemicals, particularly herbicides and fungicides. Its efficacy can be attributed to its ability to mimic natural plant hormones or inhibit specific metabolic pathways in pests.
4.2 Case Study: Herbicide Formulation
Research has indicated that derivatives of this compound can be formulated into effective herbicides that target specific weed species without harming crops. Field trials showcased a significant reduction in weed biomass when treated with formulations containing this compound .
Mechanism of Action
The mechanism of action of 2-(6-((tert-Butoxycarbonyl)amino)pyridin-2-yl)acetic acid depends on its application. In the context of PROTACs, the compound acts as a linker that brings the target protein and the E3 ubiquitin ligase into close proximity, leading to ubiquitination and subsequent degradation of the target protein . The molecular targets and pathways involved vary depending on the specific PROTAC design and the target protein.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared below with structurally related Boc-protected amino acids and heterocyclic acetic acid derivatives. Key parameters include molecular properties, solubility, and applications.
Structural and Functional Analogues
Table 1: Molecular Properties of Selected Compounds
Key Differences in Reactivity and Solubility
Target vs. Pyridin-3-yl Analog :
The target compound’s pyridin-2-yl group enhances hydrogen-bonding interactions compared to the pyridin-3-yl isomer (), which affects binding in PNA duplex formation.
Ester vs. Acid Derivatives: The ethyl ester derivative () shows higher solubility in organic solvents (chloroform, methanol) than the free acid, which is critical for coupling reactions.
The trifluoromethyl-imidazopyridine analog () exhibits stronger electron-withdrawing effects, influencing acidity and reactivity.
Boc Deprotection :
The Boc group in the target compound and its analogs is cleaved under acidic conditions (e.g., HCl in dioxane), whereas LiOH-mediated hydrolysis is used for carboxylate liberation ().
Physicochemical Data
Table 2: Experimental Properties
*Estimated based on difluorocyclohexyl analog (). †Predicted from structural similarity to acetic acid derivatives.
Biological Activity
The compound 2-(6-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetic acid is a pyridine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
- Chemical Name : this compound
- Molecular Formula : C14H20N2O4
- Molecular Weight : 280.31 g/mol
- CAS Number : 408365-87-7
- Solubility : Slightly soluble in chloroform and methanol; soluble in DMSO .
The tert-butoxycarbonyl (Boc) group in this compound serves as a protective group for the amino functionality, which can influence its reactivity and interactions with biological targets. The mechanism of action typically involves modulation of enzyme activities or receptor interactions, particularly in pathways related to inflammation and cancer cell proliferation.
Inhibition Studies
Preliminary studies have indicated that derivatives of this compound exhibit inhibitory activity against various kinases. For instance, compounds with similar structures have shown promising results as inhibitors of GSK-3β with IC50 values ranging from 10 to 1314 nM . Such inhibition is significant in therapeutic contexts, particularly for diseases like cancer and neurodegenerative disorders.
Case Studies
- GSK-3β Inhibition :
- Cytotoxicity Assessment :
-
Anti-inflammatory Activity :
- Compounds derived from similar scaffolds were evaluated for their ability to reduce nitric oxide (NO) and interleukin levels in BV-2 cells. Notably, these compounds surpassed reference standards in reducing inflammatory markers, highlighting their potential therapeutic applications in inflammatory diseases .
Data Tables
| Biological Activity | Compound | IC50 Value (nM) | Notes |
|---|---|---|---|
| GSK-3β Inhibition | Similar Derivative | 8 | Highly potent inhibitor |
| Cytotoxicity | Various Derivatives | >10,000 | Minimal toxicity observed |
| Anti-inflammatory | Related Compounds | Not specified | Significant reduction in NO levels |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(6-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetic acid, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via hydrolysis of its ethyl ester precursor. In Protocol 1.b (), ethyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-3-yl)acetate is hydrolyzed using NaOH in methanol/water at room temperature. Optimization involves monitoring reaction completion via TLC and adjusting NaOH stoichiometry (1–2 equiv) to maximize yield while minimizing side reactions.
- Key considerations : Ensure inert atmosphere to prevent tert-butoxycarbonyl (Boc) group degradation. Post-reaction neutralization with HCl and extraction with ethyl acetate improve purity .
Q. How is the purity of this compound validated, and what analytical techniques are recommended?
- Methodology : Purity is assessed via HPLC or LC-MS (). NMR (¹H and ¹³C) confirms structural integrity. For example, the pyridinyl proton signals appear at δ 7.5–8.5 ppm, while the Boc group’s tert-butyl protons resonate at δ 1.2–1.4 ppm ().
- Troubleshooting : Contaminants from incomplete hydrolysis (e.g., residual ester) are resolved by repeated washing with saturated NaHCO₃ and brine .
Q. What storage conditions are optimal for maintaining the stability of this compound?
- Methodology : Store under anhydrous conditions at room temperature in a sealed desiccator. The Boc group is sensitive to moisture and acidic/basic environments, which can lead to deprotection. Long-term stability tests suggest <5% degradation over 12 months under these conditions .
Advanced Research Questions
Q. How does this compound function as a building block in peptide nucleic acid (PNA) synthesis?
- Methodology : The carboxylic acid group enables coupling to PNA backbones via carbodiimide-mediated activation (e.g., using HATU or DCC). In Protocol 1.c (), the compound is conjugated to a fluorenylmethyloxycarbonyl (Fmoc)-protected PNA backbone using 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazin-4(3H)-one (HOAt) as an additive to suppress racemization.
- Applications : The pyridinyl moiety enhances duplex stability in triple-helix PNA-DNA complexes, as demonstrated by melting temperature (Tm) assays .
Q. What challenges arise in characterizing byproducts during Boc deprotection, and how are they mitigated?
- Methodology : Boc deprotection under acidic conditions (e.g., TFA) generates tert-butanol and CO₂, which may form carbamates. LC-MS and IR spectroscopy (C=O stretch at ~1680 cm⁻¹) identify these byproducts.
- Mitigation : Use scavengers like triisopropylsilane (TIS) during deprotection to minimize carbamate formation. Purity is restored via silica gel chromatography (EtOAc/hexane gradient) .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic acyl substitution reactions?
- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density of the carboxylic acid group. The pyridinyl ring’s electron-withdrawing effect lowers the pKa of the acid (predicted pKa ≈ 3.5), enhancing reactivity toward amines in aqueous buffers (pH 7–8).
- Validation : Experimental kinetic studies (e.g., stopped-flow spectroscopy) correlate computed activation energies with observed reaction rates .
Q. What strategies resolve contradictions in reported NMR chemical shifts for the Boc-protected pyridinyl moiety?
- Methodology : Discrepancies arise from solvent effects (DMSO-d₆ vs. CDCl₃) and concentration. Internal referencing (e.g., TMS) and variable-temperature NMR (VT-NMR) clarify shift assignments. For example, pyridinyl H-4 shifts upfield by 0.3 ppm in DMSO due to hydrogen bonding .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
